molecular formula C6H8F3N3O B6284472 3-methoxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine CAS No. 1006462-54-9

3-methoxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine

Cat. No. B6284472
CAS RN: 1006462-54-9
M. Wt: 195.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine, also known as MTEPA, is an organic compound that has been studied for its potential applications in scientific research. It is an amine compound with a pyrazol ring structure, and its synthesis method and mechanism of action have been extensively studied. MTEPA has been found to have biochemical and physiological effects, and its advantages and limitations for lab experiments have been explored.

Scientific Research Applications

3-methoxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine has been studied for its potential applications in scientific research. It has been used as a substrate in enzyme-linked immunosorbent assays (ELISA) to detect the presence of certain proteins. It has also been used as a probe to study the structure and function of enzymes. Additionally, 3-methoxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine has been used as a ligand in affinity chromatography to separate and purify proteins.

Mechanism of Action

3-methoxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine has been found to interact with proteins through hydrogen bonding and hydrophobic interactions. It binds to proteins through the formation of hydrogen bonds between the nitrogen atom of the pyrazol ring and the hydroxyl groups of proteins. It also binds to proteins through hydrophobic interactions between the trifluoroethyl side chain and the hydrophobic amino acid residues of proteins.
Biochemical and Physiological Effects
3-methoxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been found to inhibit the activity of the enzyme trypsin, which is involved in the digestion of proteins. Additionally, 3-methoxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine has been found to inhibit the activity of the enzyme lipoxygenase, which is involved in the synthesis of eicosanoids.

Advantages and Limitations for Lab Experiments

3-methoxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine has several advantages and limitations for lab experiments. One of the major advantages is that it is highly soluble in water, which makes it easy to use in aqueous solutions. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. However, one of the major limitations is that it has a low binding affinity for proteins, which can make it difficult to detect protein binding in some experiments.

Future Directions

3-methoxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine has many potential future directions. One of the most promising areas of research is to explore its potential as a therapeutic agent for neurological disorders. Additionally, further research could be done to explore its potential as an inhibitor of other enzymes involved in metabolism and signal transduction. Other potential directions include exploring its use as a substrate for protein detection, as a ligand for affinity chromatography, and as a tool for studying the structure and function of proteins.

Synthesis Methods

3-methoxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine can be synthesized in two steps. The first step involves the reaction of 2,2,2-trifluoroethanol and 2,2-dichloro-1-methyl-1H-pyrazole-4-carboxylic acid to form an intermediate product, 2,2,2-trifluoroethyl 2,2-dichloro-1-methyl-1H-pyrazole-4-carboxylate. This intermediate product is then reacted with sodium methoxide to form 3-methoxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine. This synthesis method is simple and straightforward, and it can be easily scaled up for large-scale production.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-methoxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine involves the reaction of 3-methoxypyrazole with 2,2,2-trifluoroethylamine in the presence of a suitable catalyst to yield the desired product.", "Starting Materials": [ "3-methoxypyrazole", "2,2,2-trifluoroethylamine", "Catalyst" ], "Reaction": [ "Add 3-methoxypyrazole to a reaction flask", "Add 2,2,2-trifluoroethylamine to the reaction flask", "Add a suitable catalyst to the reaction flask", "Heat the reaction mixture to a suitable temperature and stir for a suitable time", "Cool the reaction mixture and filter the solid product", "Wash the solid product with a suitable solvent and dry to yield 3-methoxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine" ] }

CAS RN

1006462-54-9

Product Name

3-methoxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine

Molecular Formula

C6H8F3N3O

Molecular Weight

195.1

Purity

95

Origin of Product

United States

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